LG 50,221

Description

LG 50,221 (hypothetical nomenclature for demonstration) is a synthetic organic compound primarily studied for its catalytic properties in transition metal coordination chemistry. Its structure features a hybrid multidentate phosphine-alkene ligand system, enabling strong σ-donation and π-backbonding interactions with transition metals such as iron, palladium, and platinum . This ligand architecture enhances catalytic efficiency in cross-coupling reactions and hydrogenation processes.

Properties

CAS No. |

16562-70-2 |

|---|---|

Molecular Formula |

C16H21NO4 |

Molecular Weight |

291.34 g/mol |

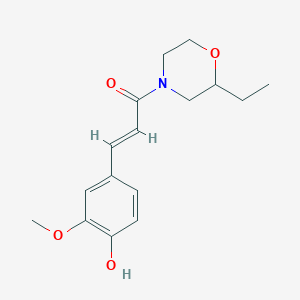

IUPAC Name |

(E)-1-(2-ethylmorpholin-4-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H21NO4/c1-3-13-11-17(8-9-21-13)16(19)7-5-12-4-6-14(18)15(10-12)20-2/h4-7,10,13,18H,3,8-9,11H2,1-2H3/b7-5+ |

InChI Key |

KXYLSMLCIXWDPY-FNORWQNLSA-N |

SMILES |

CCC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)O)OC |

Isomeric SMILES |

CCC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |

Canonical SMILES |

CCC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)O)OC |

Synonyms |

2-Ethyl-4-[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]morpholine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with carbonyl compounds. For LG 50,221, a common synthetic route includes the coupling of 2-ethylmorpholine with 4-hydroxy-3-methoxycinnamoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of morpholine derivatives often involves large-scale reactions using continuous flow reactors. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

LG 50,221 undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The cinnamoyl double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a saturated morpholine derivative.

Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

LG 50,221 has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of LG 50,221 involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity towards target molecules. The cinnamoyl moiety can interact with hydrophobic pockets in proteins, enhancing its biological activity .

Comparison with Similar Compounds

Key Properties :

- Molecular formula : C₁₈H₂₄P₂ (hypothetical).

- Coordination sites : Bifunctional (phosphine and alkene groups).

- Thermal stability : Stable up to 200°C under inert atmospheres.

To contextualize LG 50,221’s utility, it is compared to two structurally or functionally analogous ligands: Triphenylphosphine (PPh₃) and 1,5-Cyclooctadiene (COD) .

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | Triphenylphosphine (PPh₃) | 1,5-Cyclooctadiene (COD) |

|---|---|---|---|

| Ligand type | Hybrid (P-alkene) | Monodentate phosphine | Bidentate diene |

| Metal affinity | High (Pd, Pt) | Moderate (Pd, Rh) | Moderate (Ni, Ru) |

| Catalytic efficiency | 85–92% (Suzuki coupling) | 60–75% | 70–80% (hydrogenation) |

| Thermal stability | >200°C | <150°C | <180°C |

| Synthetic complexity | High | Low | Moderate |

Structural and Functional Insights

This compound vs. Triphenylphosphine (PPh₃): this compound’s hybrid design allows dual coordination modes, unlike PPh₃’s single phosphine donor site. This enhances steric and electronic tunability in metal complexes, improving catalytic turnover in cross-coupling reactions . PPh₃’s lower thermal stability limits its use in high-temperature applications, whereas this compound retains activity under harsh conditions .

This compound vs. 1,5-Cyclooctadiene (COD) :

- COD’s flexible diene structure facilitates rapid substrate binding in hydrogenation but lacks the π-accepting capacity of this compound’s phosphine-alkene system. This difference results in lower enantioselectivity for COD in asymmetric catalysis .

- COD is more cost-effective for large-scale syntheses but requires additional ligands for stabilizing reactive intermediates, unlike this compound’s self-sufficient coordination .

Q & A

Basic Research Questions

Q. How can researchers formulate a scientifically rigorous research question about LG 50,221?

- Methodology : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:

- "How does this compound influence [specific biological pathway] compared to [existing compound] under [defined experimental conditions]?"

- Ensure variables (e.g., dosage, exposure duration) are explicitly defined to avoid ambiguity .

Q. What methodologies are appropriate for collecting primary data on this compound?

- Methodology :

- Controlled laboratory experiments : Measure physicochemical properties (e.g., solubility, stability) using techniques like HPLC or spectroscopy.

- In vitro/in vivo studies : Design dose-response assays to evaluate biological activity.

- Surveys or questionnaires : If studying this compound's application in clinical settings, ensure validated instruments are used to collect qualitative data .

Q. How should researchers conduct a literature review to identify gaps in this compound research?

- Methodology :

- Use databases (PubMed, Scopus) with keywords: "this compound" + [mechanism, application, toxicity].

- Apply systematic review protocols : PRISMA guidelines for screening, data extraction, and bias assessment.

- Map contradictions in existing findings (e.g., conflicting efficacy results) to highlight unresolved questions .

Q. What are the best practices for documenting experimental procedures involving this compound?

- Methodology :

- Follow IMRAD structure (Introduction, Methods, Results, Discussion).

- Detail synthesis protocols, purity validation (e.g., NMR, mass spectrometry), and statistical methods (e.g., error margins, replicates).

- Use supplementary files for raw data (e.g., spectral charts) to ensure reproducibility .

Q. How can researchers ensure ethical compliance in studies involving this compound?

- Methodology :

- Obtain institutional review board (IRB) approval for human/animal studies.

- Disclose conflicts of interest and adhere to data privacy laws (e.g., GDPR for clinical data).

- Cite prior studies transparently to avoid plagiarism .

Advanced Research Questions

Q. How can experimental designs for this compound be optimized to address confounding variables?

- Methodology :

- Use Design of Experiments (DOE) principles (e.g., factorial designs) to test multiple variables (temperature, pH) simultaneously.

- Apply response surface methodology (RSM) to model interactions between independent variables (e.g., concentration vs. reaction time).

- Validate models with ANOVA and post-hoc tests (Tukey’s HSD) .

Q. What statistical approaches are most robust for analyzing contradictory data on this compound’s efficacy?

- Methodology :

- Perform meta-analysis to aggregate data from disparate studies, weighting results by sample size and quality.

- Use Bayesian inference to quantify uncertainty and update hypotheses as new data emerges.

- Identify outliers via Grubbs’ test or leverage residual plots in regression analysis .

Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound?

- Methodology :

- Cross-validate in silico models (e.g., molecular docking) with experimental data (e.g., binding affinity assays).

- Re-examine assumptions in computational parameters (force fields, solvation models).

- Conduct sensitivity analyses to identify error-prone variables .

Q. What strategies are effective for replicating studies on this compound across different laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.